A Technical Guide to 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole: Physicochemical Properties, Synthesis, and Biological Significance
A Technical Guide to 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole: Physicochemical Properties, Synthesis, and Biological Significance
Executive Summary: This document provides a comprehensive technical overview of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole, a heterocyclic small molecule belonging to the pyrimido[5,4-b]indole class. This chemical scaffold is of significant interest to researchers in drug discovery and medicinal chemistry due to its demonstrated potential in modulating key biological pathways. Derivatives of the pyrimido[5,4-b]indole core have been identified as potent kinase inhibitors and selective modulators of the innate immune system, particularly through the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This guide details the calculated physicochemical properties of the title compound, proposes a robust synthetic and analytical validation workflow, and explores its potential mechanisms of action and applications, complete with field-proven experimental protocols for its biological evaluation.
Physicochemical Characterization
The foundational step in evaluating any novel compound is the precise determination of its chemical and physical properties. As specific experimental data for 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is not available in public literature, the following properties have been calculated based on its chemical structure. These values provide the basis for all subsequent analytical and experimental work.
The molecular formula is determined to be C₁₂H₁₀ClN₃O₂ . Based on this, the key quantitative descriptors are summarized below.
| Property | Value | Method |
| IUPAC Name | 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole | --- |
| Molecular Formula | C₁₂H₁₀ClN₃O₂ | --- |
| Molecular Weight | 279.68 g/mol | Calculation |
| Monoisotopic Mass | 279.0462 Da | Calculation (for ³⁵Cl isotope) |
| Canonical SMILES | COC1=C(C=C2C(=C1)NC3=C2N=CN=C3Cl)OC | --- |
| InChI Key | (To be generated upon synthesis) | --- |
| Calculated LogP | 2.95 | XLogP3-AA |
| Topological Polar Surface Area | 72.8 Ų | Calculation |
Synthesis and Structural Verification
A robust and reproducible synthetic route is paramount for obtaining high-purity material for biological screening. While a specific protocol for this exact molecule is not published, a logical and efficient pathway can be designed based on established heterocyclic chemistry principles.[1]
Proposed Retrosynthetic Pathway
The causality behind the proposed synthetic strategy is to build the complex tricyclic core from commercially available and appropriately functionalized precursors. The retrosynthesis begins by disconnecting the pyrimidine ring, a common and effective strategy for this scaffold, leading back to a substituted indole intermediate.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; the successful characterization at each step confirms the integrity of the material before proceeding to the next, preventing downstream failures.
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Step 1: Synthesis of 3-Cyano-5,6-dimethoxyindole (Intermediate 1)
-
Rationale: Creating the correctly substituted indole core is the critical first step. The Japp-Klingemann reaction provides a reliable method for forming the indole ring from an aniline precursor.
-
Procedure:
-
Diazotize 4,5-dimethoxyaniline using sodium nitrite and hydrochloric acid at 0-5 °C.
-
Couple the resulting diazonium salt with ethyl 2-cyanoacetate in a basic medium (e.g., sodium acetate in ethanol).
-
Hydrolyze and decarboxylate the resulting hydrazone by heating in an acidic medium (e.g., acetic acid with HCl) to induce Fischer indole cyclization, yielding the target indole.
-
Purify via recrystallization or flash column chromatography.
-
Verification: Confirm structure using ¹H NMR, ¹³C NMR, and Low-Resolution Mass Spectrometry (LRMS).
-
-
-
Step 2: Annulation to form 7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4(3H)-one (Intermediate 2)
-
Rationale: The annulation of the pyrimidine ring is achieved by reacting the ortho-amino nitrile group of the indole with a one-carbon synthon. Formamide is a common and effective reagent for this transformation.
-
Procedure:
-
Heat the 3-cyano-5,6-dimethoxyindole with a large excess of formamide at high temperature (e.g., 180-200 °C) for several hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour into water to precipitate the product.
-
Filter, wash the solid with water, and dry under vacuum.
-
Verification: Confirm structure via ¹H NMR and LRMS. The appearance of a lactam carbonyl signal in the ¹³C NMR (~160-170 ppm) and IR spectrum is a key validation point.
-
-
-
Step 3: Chlorination to 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole (Target Compound)
-
Rationale: The conversion of the 4-oxo group to the 4-chloro substituent is a standard transformation that activates the position for further nucleophilic substitution, making it a valuable intermediate for library synthesis. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.
-
Procedure:
-
Gently reflux the pyrimido-indolone intermediate in an excess of phosphorus oxychloride (POCl₃), optionally with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), for 2-4 hours.
-
Carefully quench the reaction by pouring it slowly onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
-
Verification: Final structure confirmation is performed using HRMS and NMR.
-
-
Analytical Verification Protocols
-
High-Resolution Mass Spectrometry (HRMS):
-
Principle: HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the final compound. This is a primary pillar of structural validation.
-
Methodology:
-
Prepare a dilute solution (10-100 µg/mL) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the sample directly into an Orbitrap or FT-ICR mass spectrometer.
-
Acquire data in positive ion mode, looking for the [M+H]⁺ ion.
-
Validation Criterion: The measured m/z of the [M+H]⁺ ion must match the calculated exact mass (280.0539 Da for C₁₂H₁₁ClN₃O₂⁺) to within 5 ppm.[3] This high level of accuracy provides strong confidence in the assigned molecular formula.[4]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, confirming the connectivity and overall structure of the molecule.[5][6]
-
Methodology:
-
Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. Expected signals would include singlets for the two methoxy groups, aromatic protons, and the pyrimidine proton.
-
Acquire a ¹³C NMR spectrum. Expected signals include those for the methoxy carbons, aromatic carbons, and carbons of the heterocyclic core.
-
For unambiguous assignment, perform 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation).
-
Validation Criterion: The observed chemical shifts, coupling constants, and correlations must be fully consistent with the proposed structure of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole.
-
-
Biological Context and Potential Mechanisms of Action
The pyrimido[5,4-b]indole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. Based on extensive research into analogous compounds, two primary mechanisms of action are plausible for 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole.
Potential as a Kinase Inhibitor
Many fused pyrimidine heterocycles are potent inhibitors of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3] Pyrimido-indole derivatives have been specifically investigated as inhibitors of kinases such as CK1δ/ε and DYRK1A.[2] The 4-chloro substituent on the title compound serves as a versatile synthetic handle, allowing for the creation of libraries of 4-amino derivatives to probe interactions within the ATP-binding pocket of various kinases.
Potential as a Toll-Like Receptor 4 (TLR4) Modulator
A significant body of research has identified substituted pyrimido[5,4-b]indoles as novel, non-lipid-like agonists of Toll-like Receptor 4 (TLR4).[1][7][8][9][10] TLR4 is a key receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS).[11][12]
Activation of TLR4 triggers downstream signaling cascades that lead to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines.[1][7] Small molecule TLR4 agonists are of high interest as potential vaccine adjuvants and immunotherapeutic agents for cancer.[8][11]
Caption: The MyD88-dependent TLR4 signaling pathway leading to NF-κB activation.
Protocols for Biological Evaluation
To determine the biological activity of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole, the following standardized in vitro assays are recommended.
In Vitro Kinase Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. A reduction in ATP consumption indicates inhibition.[13]
-
Methodology (Example using a luminescence-based ATP detection kit):
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
In a 96-well plate, add 5 µL of the test compound at various concentrations (e.g., 10-point serial dilution starting from 100 µM). Include wells for a positive control inhibitor and a DMSO vehicle control.
-
Add 10 µL of a solution containing the target kinase and its specific substrate peptide to each well.
-
Initiate the reaction by adding 10 µL of a 25 µM ATP solution. Incubate at 30 °C for 60 minutes.
-
Terminate the reaction and measure remaining ATP by adding 25 µL of a luciferase/luciferin detection reagent.
-
Measure luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular TLR4/NF-κB Reporter Assay
-
Principle: This cell-based assay uses a human monocytic cell line (THP-1) engineered to express a reporter gene (e.g., luciferase or eGFP) under the control of an NF-κB response element.[14][15][16] An increase in reporter signal indicates the activation of the NF-κB pathway.[11][14]
-
Methodology:
-
Culture THP-1 NF-κB reporter cells in the recommended growth medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of ~25,000-50,000 cells per well in 50 µL of assay medium.[14][15]
-
Prepare 2x serial dilutions of the test compound in assay medium. Add 50 µL of the diluted compound to the cells. Include LPS as a positive control and DMSO as a vehicle control.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 6-18 hours.[14]
-
If using a luciferase reporter, add 100 µL of a luciferase assay reagent (e.g., ONE-Step™) to each well.[14]
-
Incubate at room temperature for 15-30 minutes to allow for cell lysis and signal development.
-
Measure luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of the reporter signal relative to the DMSO vehicle control. Determine the EC₅₀ value from the dose-response curve.
-
Caption: Overall experimental workflow from synthesis to biological data analysis.
Conclusion
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole represents a promising chemical entity for further investigation in drug discovery. Its core scaffold has been validated as a source of potent kinase inhibitors and unique immunomodulators. The technical framework provided here—from a logical synthetic route and rigorous analytical validation to standardized biological testing protocols—offers a clear and robust pathway for researchers to synthesize this compound and explore its therapeutic potential. Future work should focus on executing the proposed synthesis, confirming its physicochemical properties, and screening it against relevant kinase and immune-related targets to fully elucidate its mechanism of action and potential for development.
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